molecular formula C16H21NO4S B7017085 N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide

N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide

Cat. No.: B7017085
M. Wt: 323.4 g/mol
InChI Key: KCBMZRLRFSGQEZ-UHFFFAOYSA-N
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Description

N-(3-hydroxyspiro[33]heptan-1-yl)-3-propanoylbenzenesulfonamide is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, followed by a semipinacol rearrangement . This method is regio- and stereospecific, leading to the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could produce an amine.

Scientific Research Applications

N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-1-one: A simpler spirocyclic compound used in organic synthesis.

    N-(3-hydroxyspiro[3.3]heptan-1-yl)methylcarbamate: Another spirocyclic compound with different functional groups.

Uniqueness

N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide is unique due to its combination of a spirocyclic structure with a sulfonamide group. This combination imparts unique chemical properties and potential biological activities not found in simpler spirocyclic compounds.

Properties

IUPAC Name

N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-2-13(18)11-5-3-6-12(9-11)22(20,21)17-14-10-15(19)16(14)7-4-8-16/h3,5-6,9,14-15,17,19H,2,4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBMZRLRFSGQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CC(C23CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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